N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with the N-(4-Chloro-phenyl) prefix often contain a chlorinated phenyl group attached to a nitrogen atom . The hydrazino part suggests the presence of a hydrazine group, which is characterized by the formula NH2-NH2. The 3-nitro-benzenesulfonamide part indicates a nitro group (-NO2) and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group, -SO2NH2) are also part of the molecule .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between the corresponding amines and acids . For instance, N-(4-chlorophenyl)-b-alanine derivatives have been synthesized for the creation of azole heterocycles .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by spectroanalytical data such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve transformations of functional groups . For example, chlorophenols can undergo acetylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques . For example, the melting point, relative density, and solubility in water and organic solvents can be determined .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Antioxidant Potential
- The synthesis and characterization of novel Schiff bases derived from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide demonstrated significant enzyme inhibition potential against AChE and BChE enzymes, along with notable antioxidant properties. These compounds, particularly compounds 02 and 12, showed maximum inhibition against AChE enzyme, while compounds 12 and 07 exhibited highest inhibition against BChE. Molecular docking studies supported these findings, with binding energy values indicating strong interactions with the enzymes (Kausar et al., 2019).
Carbonic Anhydrase Inhibitory Effects
- A study on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides revealed their potent inhibitory effects against human carbonic anhydrase I and II isoenzymes. These compounds, especially S9, S10, and S11, demonstrated strong inhibition with low nanomolar Ki values, suggesting their potential application in treating conditions associated with altered carbonic anhydrase activity (Gul et al., 2016).
Spectroscopic Characterization and Antimicrobial Activity
- Novel sulfonamide derivatives were synthesized and characterized using various spectroscopic techniques. These compounds displayed antimicrobial activities, and their molecular geometry was optimized using Density Functional Theory (DFT) methods. The study provided valuable insights into the structure-activity relationships of these derivatives (Demircioğlu et al., 2018).
High-Affinity Inhibitors of Kynurenine 3-Hydroxylase
- N-(4-Phenylthiazol-2-yl)benzenesulfonamides were synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurological disorders. Compounds showed potent in vitro inhibition and blocked the enzyme's activity in animal models, indicating their potential for investigating the pathophysiological role of the kynurenine pathway (Röver et al., 1997).
Cathodic Cleavage and Synthesis of Diverse Compounds
- The reduction of nitrobenzenesulfonamide derivatives in specific conditions led to the cathodic cleavage of the S-N bond, demonstrating a novel method for the synthesis of diverse chemical structures. This process was characterized by different reduction steps, providing insights into the mechanisms of sulfonamide derivative transformations (Zanoni & Stradiotto, 1991).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-hydrazinyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O4S/c13-8-1-3-9(4-2-8)16-22(20,21)10-5-6-11(15-14)12(7-10)17(18)19/h1-7,15-16H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAGVQYDTYEESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.